Welcome to the BenchChem Online Store!
molecular formula C7H5BrFNO2 B567051 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene CAS No. 1227210-35-6

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Cat. No. B567051
M. Wt: 234.024
InChI Key: AIBRJIYOSLKVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598174B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet was charged with 1-bromo-4-fluoro-2-methyl-3-nitrobenzene (700 mg, 2.58 mmol), tin(11) chloride dihydrate (2.62 g, 11.6 mmol), hydrochloric acid (6.5 mL) and methanol (6.5 mL), and the reaction mixture was heated at 40° C. for 2 h. After this time, potassium carbonate was added to adjust the pH of the solution to 12, and the resulting suspension was extracted with methylene chloride (2×50 mL). The organic extracts were combined and dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 3-bromo-6-fluoro-2-methylaniline in a 98% yield (598 mg) as a yellow solid: mp 49-50° C.; 1H NMR (500 MHz, CDCl3) δ 6.91 (dd, 1H, T=9.0, 5.0 Hz), 6.76 (dd, 1H, J=10.0, 9.0 Hz), 3.77 (bs, 2H), 2.28 (s, 3H); MS (ESI+) m/z 203.9 (M+H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].O.O.[Sn](Cl)Cl.Cl.C(=O)([O-])[O-].[K+].[K+]>CO>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:5]([F:8])=[CH:6][CH:7]=1)[NH2:9] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)F)[N+](=O)[O-])C
Name
Quantity
2.62 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted with methylene chloride (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N)C(=CC1)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.